molecular formula C7H6N2O5 B2672240 5-Amino-2-hydroxy-3-nitrobenzoic acid CAS No. 945-20-0

5-Amino-2-hydroxy-3-nitrobenzoic acid

Cat. No.: B2672240
CAS No.: 945-20-0
M. Wt: 198.134
InChI Key: QKQMGEMTKMXWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-hydroxy-3-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O5 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-hydroxy-3-nitrobenzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by the introduction of an amino group. One common method includes the nitration of salicylic acid using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrosalicylic acid. This intermediate is then subjected to reduction using a suitable reducing agent, such as iron powder in the presence of hydrochloric acid, to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-hydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

5-Amino-2-hydroxy-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-hydroxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 3-Amino-4-hydroxybenzoic acid
  • 2-Hydroxy-5-nitrobenzoic acid

Uniqueness

5-Amino-2-hydroxy-3-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and potential therapeutic uses .

Properties

IUPAC Name

5-amino-2-hydroxy-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQMGEMTKMXWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.